molecular formula C19H23N5O2 B12164274 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B12164274
M. Wt: 353.4 g/mol
InChI Key: PAFVDPTYFQKTOM-UHFFFAOYSA-N
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Description

3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound featuring a triazolopyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the triazolopyridazine core, followed by functionalization to introduce the propanamide and methoxyphenyl groups.

  • Formation of Triazolopyridazine Core

      Starting Materials: 6,8-dimethylpyridazine and hydrazine.

      Reaction Conditions: The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.

  • Functionalization

      Introduction of Propanamide Group: The triazolopyridazine intermediate is reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate.

      Introduction of Methoxyphenyl Group: The final step involves the coupling of the intermediate with 4-methoxyphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the methoxy group to a hydroxyl group or further to a carboxyl group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents like ether or THF.

      Products: Reduction of the amide group to an amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents such as DMF or DMSO.

      Products: Substitution of the methoxy group with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The triazolopyridazine core can interact with active sites through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid

    • Similar core structure but lacks the methoxyphenyl and propanamide groups.
    • Used in different chemical contexts due to its simpler structure.
  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

The uniqueness of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C19H23N5O2/c1-13-17(14(2)23-24-12-21-22-19(13)24)8-9-18(25)20-11-10-15-4-6-16(26-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H,20,25)

InChI Key

PAFVDPTYFQKTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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